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Compound of Interest

Compound Name: 2-Furanmethanethiol formate

CAS No.: 59020-90-5

Cat. No.: B1583736

Get Quote

Executive Summary & Structural Context
S-Furfuryl thioformate (CAS 59020-90-5) is a high-value organosulfur compound predominantly

utilized in flavor chemistry for its potent roasted coffee and sesame notes. Unlike simple esters,

the thioformate moiety (

) introduces unique electronic and conformational challenges in Nuclear Magnetic Resonance
(NMR) spectroscopy.

This guide moves beyond basic peak assignment to address the conformational dynamics

(rotamerism) and stability profiles that often confound standard analysis. The thioformate

proton is a diagnostic marker of high sensitivity, often appearing downfield (>10 ppm),

distinguishing it from standard aldehydes and formates.

Structural Dynamics: The Rotamer Challenge
The core analytical challenge lies in the restricted rotation around the

bond. Thioformates exist in equilibrium between syn (
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) and anti (

) conformers.

Implication: At room temperature, this can result in signal broadening or the appearance of

minor "shadow" peaks, often mistaken for impurities.

Expert Insight: The

-conformer (where the carbonyl oxygen and the alkyl group are syn to the C-S bond) is
typically the major species due to dipole minimization and orbital overlap (

).

Experimental Protocol: Self-Validating Systems
To ensure data integrity, the following protocol incorporates internal quality checks.

Sample Preparation
Solvent: Chloroform-

(

) is the standard.

Note: If rotameric broadening obscures the furan coupling, switch to Benzene-

or Toluene-

to alter the solvation shell and shift the equilibrium.

Concentration: 10–15 mg in 0.6 mL solvent.

Warning: High concentrations (>30 mg) may induce dimerization or oxidation to disulfides

if the sample is degraded.

Tube Quality: Class A, 5mm tubes (Wilmad 528-PP or equivalent) to prevent shimming

errors that mask fine furan coupling (

Hz).
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Acquisition Parameters (500 MHz Basis)
Pulse Sequence:zg30 (30° pulse) to ensure accurate integration of the slowly relaxing

thioformate proton.

Relaxation Delay (D1): Set to

seconds. The formyl proton has a long

relaxation time; insufficient D1 leads to under-integration and false purity calculations.

Spectral Width: -2 to 14 ppm (Capture the formyl proton at ~10 ppm and potential carboxylic

acid degradation products at ~11-12 ppm).

Analytical Workflow Visualization
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Figure 1: Optimized NMR workflow ensuring accurate integration of the long-relaxing formyl

proton.

NMR Spectral Analysis (500 MHz, )
The spectrum is characterized by three distinct zones: the deshielded formyl region, the

aromatic furan region, and the aliphatic methylene region.

Chemical Shift Data Table
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Position Moiety
Shift (

, ppm)

Multiplicit
y

Integral

Coupling
(

, Hz)

Assignme
nt Logic

H-1
Thioformat

e
10.15 Singlet (s) 1H -

Highly

deshielded

by

and

.

Diagnostic

peak.

H-5 Furan Ring 7.38

Doublet of

Doublets

(dd)

1H ,

-proton

adjacent to

Oxygen;

most

deshielded

ring proton.

H-3 Furan Ring 6.34

Doublet of

Doublets

(dd)

1H ,

-proton.

Overlaps

frequently

with H-4.

H-4 Furan Ring 6.34

Doublet of

Doublets

(dd)

1H ,

-proton.

Often

appears as

a multiplet

with H-3.

H-6 Methylene 4.41 Singlet (s) 2H - Bridge

between

Furan and

Sulfur.

Shifted by
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S-

acylation.

Detailed Mechanistic Analysis
The Thioformate Singlet (10.15 ppm):

Unlike standard formates (

) which resonate ~8.0 ppm, the thioformate proton is significantly more deshielded due to
the anisotropy of the

bond and the lower resonance stabilization of sulfur compared to oxygen.

QC Marker: If this peak integrates to < 0.95 relative to the methylene (H-6), significant

hydrolysis to formic acid has occurred.

The Furan Coupling Network:

The furan ring exhibits an AMX spin system (or ABX depending on field strength).

H-5 is distinct at ~7.38 ppm.

H-3 and H-4 often collapse into a narrow multiplet around 6.34 ppm in

.

Resolution Tip: To resolve H-3 and H-4, use a Gaussian window function (LB = -0.3, GB =

0.3) during processing.

Rotameric Shadows:

Look for a minor singlet around 10.05 ppm (approx 5-10% intensity). This is NOT an

impurity; it is the anti (

) rotamer. Do not integrate this as a separate mole-fraction impurity; sum it with the main
peak for assay calculations.
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NMR & 2D Verification
Carbon NMR provides the definitive confirmation of the thioester linkage.

Carbon Type
Shift (

, ppm)
Notes

C=O Thioformate 192.5

Extremely downfield.

Diagnostic for thio-

analogs (Esters

~170).

C-2 Furan (Quaternary) 148.5
ipso-carbon attached

to methylene.

C-5 Furan (CH) 142.8 -carbon.

C-3/C-4 Furan (CH) 110.8 / 108.5 -carbons.

CH2 Methylene 26.5
Upfield due to C-S

bond (vs C-O).

Structural Connectivity Diagram (HMBC/COSY Logic)
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Figure 2: HMBC Correlations confirming the S-acylation. The key correlation is the Methylene

Proton (4.41) to the Thioformate Carbon (192.5).
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Quality Control: Impurity Profiling
S-Furfuryl thioformate is hydrolytically unstable. A rigorous analysis must quantify the specific

degradation products.

Degradation Pathway
Diagnostic Impurity Signals

Furfuryl Thiol (The "Roasted" Off-Note):

Marker: Look for a triplet (SH) around 1.6 - 1.8 ppm (concentration dependent) or a shift in

the methylene singlet from 4.41

3.75 ppm.

Formic Acid:

Marker: Singlet at 8.02 ppm (CHO) and a broad singlet >11 ppm (COOH).

Disulfide Formation:

If the thiol oxidizes, it forms difurfuryl disulfide.

Marker: Methylene singlet shifts to 3.60 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [S-Furfuryl Thioformate: A Comprehensive NMR
Analytical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583736/docs#s-furfuryl-thioformate-a-
comprehensive-nmr-analytical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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